![molecular formula C16H20FN3O2 B5676599 2-[[(3R,4S)-3-amino-4-(2-hydroxyethyl)pyrrolidin-1-yl]methyl]-6-fluoro-1H-quinolin-4-one](/img/structure/B5676599.png)
2-[[(3R,4S)-3-amino-4-(2-hydroxyethyl)pyrrolidin-1-yl]methyl]-6-fluoro-1H-quinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[(3R,4S)-3-amino-4-(2-hydroxyethyl)pyrrolidin-1-yl]methyl]-6-fluoro-1H-quinolin-4-one is a complex organic compound that features a quinoline core substituted with a fluorine atom and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(3R,4S)-3-amino-4-(2-hydroxyethyl)pyrrolidin-1-yl]methyl]-6-fluoro-1H-quinolin-4-one typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to isolate the desired product .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinoline core or the pyrrolidine ring, potentially altering the compound’s biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
2-[[(3R,4S)-3-amino-4-(2-hydroxyethyl)pyrrolidin-1-yl]methyl]-6-fluoro-1H-quinolin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core and pyrrolidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The fluorine atom enhances the compound’s stability and bioavailability .
相似化合物的比较
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share structural similarities.
Quinoline derivatives: Compounds such as chloroquine and quinine have similar quinoline cores.
Uniqueness
The unique combination of the quinoline core, fluorine substitution, and pyrrolidine ring in 2-[[(3R,4S)-3-amino-4-(2-hydroxyethyl)pyrrolidin-1-yl]methyl]-6-fluoro-1H-quinolin-4-one distinguishes it from other compounds. This structural arrangement contributes to its distinct biological activities and potential therapeutic applications .
属性
IUPAC Name |
2-[[(3R,4S)-3-amino-4-(2-hydroxyethyl)pyrrolidin-1-yl]methyl]-6-fluoro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2/c17-11-1-2-15-13(5-11)16(22)6-12(19-15)8-20-7-10(3-4-21)14(18)9-20/h1-2,5-6,10,14,21H,3-4,7-9,18H2,(H,19,22)/t10-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDSJWUFAUCFDA-HZMBPMFUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC(=O)C3=C(N2)C=CC(=C3)F)N)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1CC2=CC(=O)C3=C(N2)C=CC(=C3)F)N)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
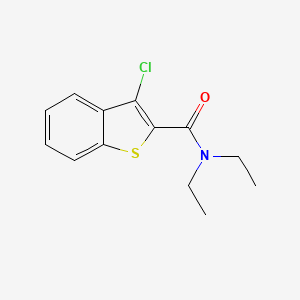
![N'-{(3S*,4R*)-1-[(2,5-dimethoxyphenyl)acetyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5676528.png)
![5-[[(1S,5R)-6-benzyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methyl]-3-phenyl-1,2-oxazole](/img/structure/B5676534.png)
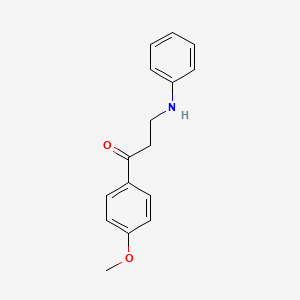
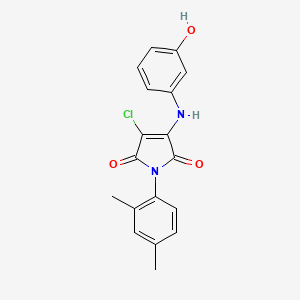
![(3R*,4S*)-4-cyclopropyl-1-[3-(2-ethoxyethoxy)benzoyl]pyrrolidin-3-amine](/img/structure/B5676554.png)
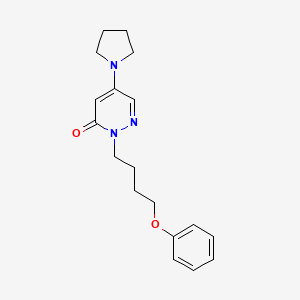
![N-(1-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}pyrrolidin-3-yl)acetamide](/img/structure/B5676561.png)

![2-(1-adamantyl)-5-{[4-(methylamino)-1-piperidinyl]carbonyl}-4-pyrimidinol dihydrochloride](/img/structure/B5676571.png)
![8-fluoro-2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B5676578.png)
![1-methyl-3-phenyl-8-(4-pyridinylacetyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5676588.png)
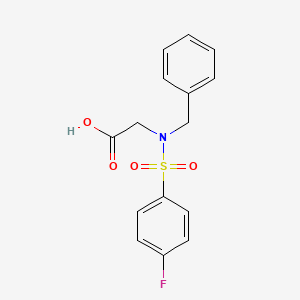
![4-{[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]methyl}-N-methylbenzamide](/img/structure/B5676624.png)
